molecular formula C8H4N4O2 B2968001 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1020034-43-8

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2968001
CAS No.: 1020034-43-8
M. Wt: 188.146
InChI Key: NNKZSDNFDKRHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with different substituents.

    Imidazo[1,2-a]pyrimidine: A broader class to which 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid belongs.

Uniqueness: this compound is unique due to its specific cyano and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-2-12-6(7(13)14)4-10-8(12)11-5/h1-2,4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKZSDNFDKRHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.